(R)-2-Methyl-1-((R)-2-methylbutyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets . The compound’s unique structure, featuring two chiral centers, makes it an interesting subject for research in stereochemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst
Industrial Production Methods: Industrial production of pyrrolidines often involves the use of continuous tube or tube bundle reactors operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. This method ensures efficient production and high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the nitrogen atom and the chiral centers, which provide multiple sites for chemical modification.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve the use of alkyl halides and nucleophiles under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidinones, while reduction can yield various substituted pyrrolidines .
Scientific Research Applications
®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic applications . In medicine, pyrrolidine derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties . Additionally, the compound finds use in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s chiral centers allow it to bind selectively to enantioselective proteins, leading to different biological effects . The pyrrolidine ring’s non-planarity and ability to undergo pseudorotation enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry.
Uniqueness: The uniqueness of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine lies in its specific chiral centers and the resulting stereochemistry, which confer distinct biological activities and selectivity towards certain molecular targets . This makes it a valuable compound for research in drug design and development.
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2R)-2-methyl-1-[(2R)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
QMXBITFNOQOLMD-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H](C)CN1CCC[C@H]1C |
Canonical SMILES |
CCC(C)CN1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.